molecular formula C12H19NaO2 B1666612 Sodium spiro[4.6]undecane-2-carboxylate CAS No. 112523-75-8

Sodium spiro[4.6]undecane-2-carboxylate

Cat. No. B1666612
M. Wt: 218.27 g/mol
InChI Key: XRRBYKYNGRSWFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ADD 93024 is a bioactive chemical.

Scientific Research Applications

1. Anticonvulsant Activity

Sodium spiro[4.6]undecane-2-carboxylate has been evaluated for its anticonvulsant activity. In a study, it was found to be the most active analogue among its peers, showing favorable results in pentylenetetrazol and picrotoxin evaluations, though it was less effective against maximal electroshock seizures, bicuculline, or strychnine in mice (Scott et al., 1985).

2. Impact on Enzyme Activity

This compound has been observed to impact the activity of the enzyme L-glutamic acid decarboxylase (GAD) in both E. coli and C. welchii. It was found to potentiate enzyme activity at low concentrations but inhibit it at higher concentrations (Sethi et al., 1987).

3. Chiral Separation and Pharmaceutical Applications

Sodium spiro[4.6]undecane-2-carboxylate has potential applications in the pharmaceutical industry, either as an active ingredient or as a catalyst in synthesizing active enantiomers. Its chiral separation and the determination of configuration have been studied, indicating its utility in creating specific pharmaceutical compounds (Liang et al., 2008).

4. Polymerization and Material Science

In material science, this compound has been involved in studies related to polymerization. For instance, it has been used in the crosslinking reaction of polyfunctional spiro ortho esters with carbon black, showing its applicability in the development of new materials (Tsubokawa et al., 1986).

5. Synthesis of Natural Product Motifs

This compound has been utilized in the synthesis of natural product motifs such as elatol and aphidicolin. It demonstrates its versatility in synthetic chemistry, particularly in the creation of complex natural product structures (Shao et al., 2016).

properties

CAS RN

112523-75-8

Product Name

Sodium spiro[4.6]undecane-2-carboxylate

Molecular Formula

C12H19NaO2

Molecular Weight

218.27 g/mol

IUPAC Name

sodium;spiro[4.6]undecane-3-carboxylate

InChI

InChI=1S/C12H20O2.Na/c13-11(14)10-5-8-12(9-10)6-3-1-2-4-7-12;/h10H,1-9H2,(H,13,14);/q;+1/p-1

InChI Key

XRRBYKYNGRSWFK-UHFFFAOYSA-N

SMILES

C1CCCC2(CC1)CCC(C2)C(=O)[O-].[Na+]

Canonical SMILES

C1CCCC2(CC1)CCC(C2)C(=O)[O-].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ADD 93024
ADD-93024
spiro(4.6)undecane-2-carboxylic acid
SUCA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium spiro[4.6]undecane-2-carboxylate
Reactant of Route 2
Sodium spiro[4.6]undecane-2-carboxylate
Reactant of Route 3
Sodium spiro[4.6]undecane-2-carboxylate
Reactant of Route 4
Sodium spiro[4.6]undecane-2-carboxylate
Reactant of Route 5
Sodium spiro[4.6]undecane-2-carboxylate
Reactant of Route 6
Sodium spiro[4.6]undecane-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.